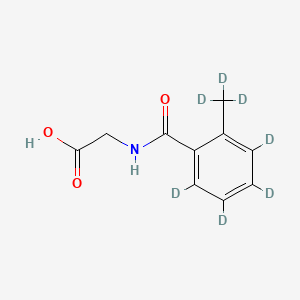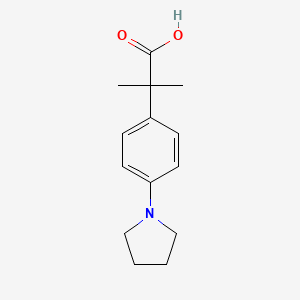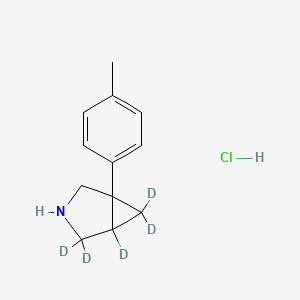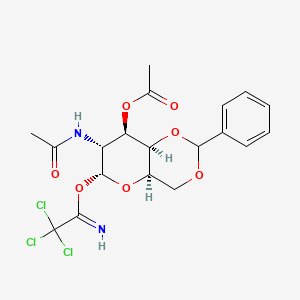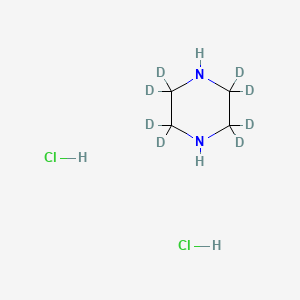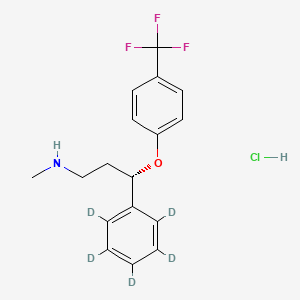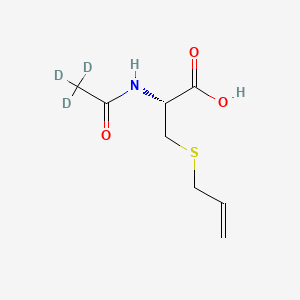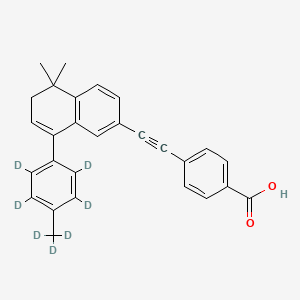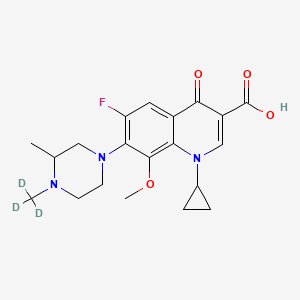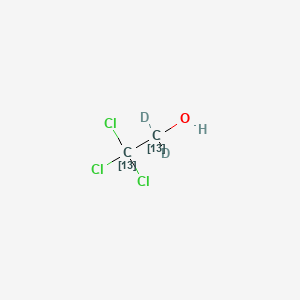
2,2,2-Trichloroethanol-13C2,D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethanol-13C2,D2 is a stable isotope-labeled compound, where two carbon atoms are replaced with carbon-13 isotopes and two hydrogen atoms are replaced with deuterium. This compound is a derivative of 2,2,2-Trichloroethanol, which is known for its applications in various fields such as organic synthesis, environmental studies, and clinical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethanol-13C2,D2 typically involves the chlorination of ethanol-13C2,D2. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feed of ethanol-13C2,D2 and chlorine gas into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethanol-13C2,D2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2,2,2-Trichloroethane using reducing agents such as zinc in the presence of hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2,2,2-Trichloroethanol.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.
Substitution: Hydroxide ions in aqueous solution are used for nucleophilic substitution reactions.
Major Products
Reduction: 2,2,2-Trichloroethane.
Substitution: 2,2,2-Trichloroethanol.
科学的研究の応用
2,2,2-Trichloroethanol-13C2,D2 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of trichloroethanol in biological systems.
Medicine: It is used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
作用機序
2,2,2-Trichloroethanol-13C2,D2 exerts its effects through various molecular targets and pathways:
Sodium Channels: It modulates tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability and analgesic effects.
Metabolic Pathways: The compound is metabolized in vivo to trichloroacetic acid and other metabolites, which are involved in various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Trichloroethane: A related compound with similar chemical properties but different applications.
Trichloroacetic Acid: A metabolite of 2,2,2-Trichloroethanol with distinct chemical properties and applications.
Uniqueness
2,2,2-Trichloroethanol-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies in metabolic research and environmental analysis. The presence of carbon-13 and deuterium isotopes provides distinct advantages in NMR spectroscopy and other analytical techniques.
特性
IUPAC Name |
2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDGTGXUYRARH-HDZHEIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
